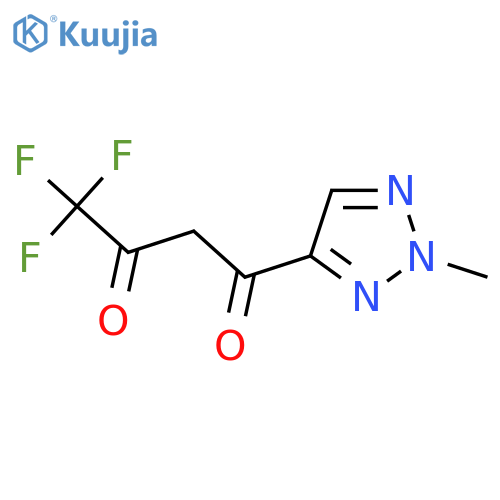Cas no 1874798-35-2 (4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione)

1874798-35-2 structure
商品名:4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione
- 1874798-35-2
- EN300-1125400
-
- インチ: 1S/C7H6F3N3O2/c1-13-11-3-4(12-13)5(14)2-6(15)7(8,9)10/h3H,2H2,1H3
- InChIKey: QHBAPNJTPJXHEX-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(C1C=NN(C)N=1)=O)=O)(F)F
計算された属性
- せいみつぶんしりょう: 221.04121093g/mol
- どういたいしつりょう: 221.04121093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 64.8Ų
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125400-2.5g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1125400-0.25g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1125400-0.05g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1125400-1g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1125400-10g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 10g |
$4852.0 | 2023-10-26 | |
| Enamine | EN300-1125400-1.0g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 1g |
$1729.0 | 2023-06-09 | ||
| Enamine | EN300-1125400-5g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 5g |
$3273.0 | 2023-10-26 | |
| Enamine | EN300-1125400-5.0g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 5g |
$5014.0 | 2023-06-09 | ||
| Enamine | EN300-1125400-0.1g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1125400-0.5g |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione |
1874798-35-2 | 95% | 0.5g |
$1084.0 | 2023-10-26 |
4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1874798-35-2 (4,4,4-trifluoro-1-(2-methyl-2H-1,2,3-triazol-4-yl)butane-1,3-dione) 関連製品
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 624-75-9(Iodoacetonitrile)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 124-83-4((1R,3S)-Camphoric Acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
